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Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856 Get Quote

For researchers and professionals in drug development and chemical synthesis, precise

analytical data is crucial for the unambiguous identification of molecular structures. This guide

provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectral data for 3,4-Dibromobenzaldehyde. As experimentally verified spectra for this

specific compound are not readily available in public spectral databases, this guide presents

predicted data based on established NMR principles and comparisons with structurally similar

compounds.

Predicted NMR Spectral Data for 3,4-
Dibromobenzaldehyde
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3,4-
Dibromobenzaldehyde. These predictions are derived from the analysis of substituent effects

on the benzene ring and comparison with monosubstituted benzaldehydes. The chemical shifts

(δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Proton Label
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-C=O ~9.9 s - 1H

H-2 ~8.1 d ~2.0 1H

H-5 ~7.9 d ~8.2 1H

H-6 ~7.6 dd ~8.2, ~2.0 1H

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Carbon Label Chemical Shift (δ, ppm)

C=O ~190

C-1 ~136

C-2 ~139

C-3 ~129

C-4 ~132

C-5 ~135

C-6 ~130

Comparative NMR Data of Related Compounds
For contextual comparison, the experimental NMR data for 3-chlorobenzaldehyde and 4-

bromobenzaldehyde are provided below. This data can be used to understand the influence of

halogen substituents on the chemical shifts of the aromatic protons and carbons.

Experimental ¹H and ¹³C NMR Data for 3-Chlorobenzaldehyde (CDCl₃)[1]

¹H NMR (400 MHz)[1]
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Proton Label
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-C=O 9.98 s - 1H

H-2 7.86 s - 1H

H-4 7.77 d 7.6 1H

H-5 7.49 t 7.8 1H

H-6 7.61 d 7.9 1H

¹³C NMR (101 MHz)[1]

Carbon Label Chemical Shift (δ, ppm)

C=O 190.9

C-1 137.8

C-2 128.0

C-3 135.5

C-4 130.4

C-5 134.4

C-6 129.3

Experimental ¹H NMR Data for 4-Bromobenzaldehyde (CDCl₃)
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Proton Label
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-C=O 9.99 s - 1H

H-2, H-6 7.82 d 8.4 2H

H-3, H-5 7.72 d 8.4 2H

Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic

aldehydes like 3,4-Dibromobenzaldehyde is outlined below.

Sample Preparation

Weigh approximately 10-20 mg of the solid 3,4-Dibromobenzaldehyde sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

To ensure the removal of any particulate matter, which can adversely affect the spectral

quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette

directly into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

Insert the NMR tube into a spinner turbine and ensure the outside of the tube is clean.

Place the sample into the NMR spectrometer's autosampler or manually insert it into the

magnet.

In the spectrometer's software, select a standard ¹H or ¹³C NMR experiment.
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The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the

magnetic field.

The magnetic field homogeneity is then optimized through an automated shimming process

to maximize spectral resolution.

For a ¹H NMR spectrum, acquire the free induction decay (FID) by applying a series of

radiofrequency pulses. Typically, 8 to 16 scans are averaged to improve the signal-to-noise

ratio.

For a ¹³C NMR spectrum, a larger number of scans (e.g., 128 or more) is usually required

due to the lower natural abundance of the ¹³C isotope.

Data Processing

The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

The spectrum is then phased to ensure all peaks are in the positive absorptive mode.

The baseline of the spectrum is corrected to be flat.

The chemical shift scale is calibrated by referencing the residual solvent peak or an internal

standard like TMS (0.00 ppm).

For ¹H NMR, the signals are integrated to determine the relative ratios of the different types

of protons.

The splitting patterns (multiplicity) and coupling constants are analyzed to deduce the

connectivity of the protons.

The signals are then assigned to the corresponding protons and carbons in the molecular

structure.

Molecular Structure and NMR Assignment
The following diagram illustrates the chemical structure of 3,4-Dibromobenzaldehyde with the

proton and carbon atoms labeled for correlation with the NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Data for 3,4-Dibromobenzaldehyde: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583856#h-nmr-and-c-nmr-data-for-3-4-
dibromobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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